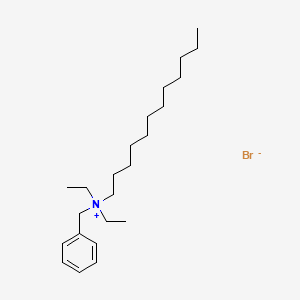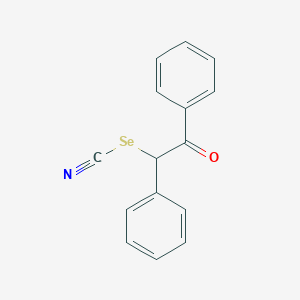
2-Oxo-1,2-diphenylethyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-diphenylethyl selenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 2-oxo-1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl selenocyanate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Oxo-1,2-diphenylethyl chloride+KSeCN→2-Oxo-1,2-diphenylethyl selenocyanate+KCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.
Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.
Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isoselenocyanates
Comparison
2-Oxo-1,2-diphenylethyl selenocyanate is unique due to its 2-oxo-1,2-diphenylethyl moiety, which imparts distinct electronic and steric properties compared to other selenocyanate compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
89936-28-7 |
|---|---|
Molecular Formula |
C15H11NOSe |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) selenocyanate |
InChI |
InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |
InChI Key |
UGQJYBGDVYEYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
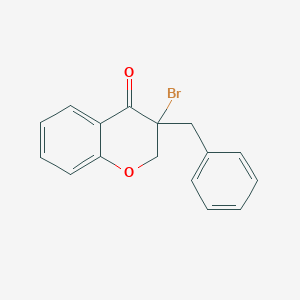

![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
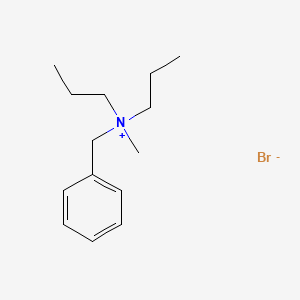
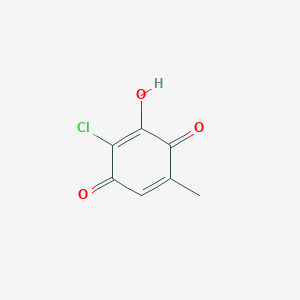
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
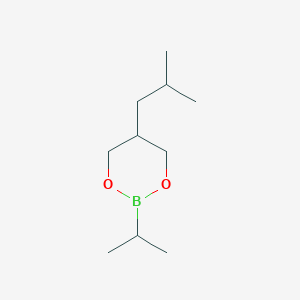
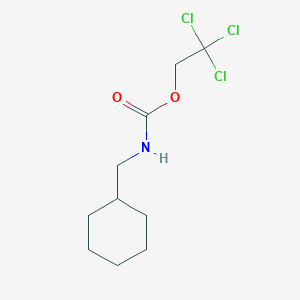

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

